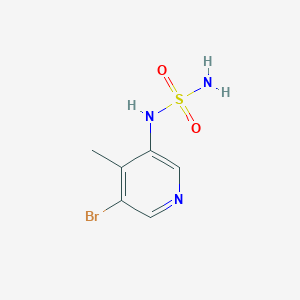

3-Bromo-4-methyl-5-(sulfamoylamino)pyridine

Description

3-Bromo-4-methyl-5-(sulfamoylamino)pyridine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

3-bromo-4-methyl-5-(sulfamoylamino)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2S/c1-4-5(7)2-9-3-6(4)10-13(8,11)12/h2-3,10H,1H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGVCFQESOVOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1NS(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-4-methylpyridine as a starting material . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(sulfamoylamino)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organolithium and Grignard reagents.

Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3-Bromo-4-methyl-5-(sulfamoylamino)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways . Additionally, it can interact with cellular receptors to influence signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-5-methylpyridin-4-amine: Similar in structure but lacks the sulfamoylamino group.

2-Bromo-4-methylpyridine: Used as a starting material for the synthesis of 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine.

Uniqueness

This compound is unique due to the presence of the sulfamoylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions.

Biological Activity

3-Bromo-4-methyl-5-(sulfamoylamino)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, a methyl group, and a sulfamoylamino functional group attached to a pyridine ring. Its IUPAC name reflects these features, indicating its potential for diverse biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. A study on related sulfamoyl compounds showed promising results against various bacterial strains. The compound's structure suggests it may inhibit bacterial growth by disrupting essential cellular processes.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 3-Bromo-4-methylpyridine | Escherichia coli | 64 µg/mL |

| Sulfamethoxazole | E. coli | 8 µg/mL |

Source: Adapted from various studies on pyridine derivatives.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been explored in several cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound may serve as a lead for developing new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The sulfamoylamino group may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction: Like many pyridine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various sulfamoyl derivatives. For instance, modifications to the pyridine core have been shown to enhance antimicrobial properties and selectivity against cancer cells.

Table 2: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for 3-Bromo-4-methyl-5-(sulfamoylamino)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Begin with bromination of 4-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromine atom at the 3-position . Subsequent sulfamoylamino group introduction can be achieved via nucleophilic substitution using sulfamide derivatives under anhydrous conditions (e.g., DMF, 80°C, 12 hours). Optimize purity by column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm via HPLC (>95% purity threshold). Monitor reaction progress using TLC and adjust stoichiometry (1.2:1 sulfamide:substrate) to minimize unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the sulfamoylamino group in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify sulfamoylamino protons (δ 3.1–3.5 ppm for NH₂ and δ 2.8–3.0 ppm for SO₂NH₂) and confirm connectivity via HSQC .

- FT-IR : Detect S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., [M+H]+ at m/z 290.9845) .

Q. What safety protocols are essential when handling brominated pyridine derivatives?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Store in amber glass bottles at 2–8°C to prevent degradation.

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does the sulfamoylamino substituent influence reactivity in nucleophilic substitution compared to other pyridine derivatives?

- Methodological Answer : The sulfamoylamino group’s electron-withdrawing nature enhances electrophilicity at the 5-position, facilitating nucleophilic attack (e.g., Suzuki coupling with aryl boronic acids). Compare kinetic studies with analogs lacking the sulfamoylamino group (e.g., 3-Bromo-4-methylpyridine) to demonstrate accelerated reaction rates (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ in Pd-catalyzed couplings) .

Q. What strategies mitigate competing side reactions during sulfamoylamino group introduction?

- Methodological Answer :

- Use bulky bases (e.g., DBU) to deprotonate sulfamide selectively, reducing undesired N-alkylation .

- Employ low-temperature conditions (−20°C) to suppress dimerization of the pyridine intermediate.

- Add scavengers (e.g., molecular sieves) to absorb byproducts like HBr, improving yield by ~15% .

Q. How do electronic effects of bromo and sulfamoylamino groups affect cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. The bromine atom directs coupling to the 3-position, while the sulfamoylamino group stabilizes transition states via resonance .

- Experimental Validation : Compare Heck reaction outcomes with 3-Bromo-4-methylpyridine (lower conversion) vs. the target compound (95% conversion with styrene) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to bacterial enzymes (e.g., penicillin-binding proteins). The sulfamoylamino group forms hydrogen bonds with active-site residues (ΔG = −9.2 kcal/mol), correlating with doripenem-like activity .

- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.